1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE
Description
1-[[2-(Diethylamino)ethyl]amino]-9H-thioxanthen-9-one, commonly known as Hycanthone, is a thioxanthenone derivative with a diethylaminoethylamino substituent at position 1 and a hydroxymethyl group at position 4. It is structurally characterized by a tricyclic thioxanthenone core, which contributes to its biological activity and mutagenic properties. Hycanthone has been studied for its toxicological profile, including teratogenicity and mutagenicity, and is known to emit toxic nitrogen oxides (NOx) and sulfur oxides (SOx) upon decomposition .
Properties
IUPAC Name |
1-[2-(diethylamino)ethylamino]thioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-3-21(4-2)13-12-20-15-9-7-11-17-18(15)19(22)14-8-5-6-10-16(14)23-17/h5-11,20H,3-4,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDRCIHLYQOFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=CC=C1)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186214 | |
| Record name | 4-Desmethyllucanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32484-50-7 | |
| Record name | 1-[[2-(Diethylamino)ethyl]amino]-9H-thioxanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32484-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Desmethyllucanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032484507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003106596 | |
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| Record name | 4-Desmethyllucanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[2-(diethylamino)ethyl]amino]-9H-thioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.408 | |
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| Record name | 4-DESMETHYLLUCANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5C16CI3HW | |
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Preparation Methods
Reaction Design
Microwave irradiation enables direct coupling of preformed thioxanthen-9-one with 2-(diethylamino)ethylamine in a single step, bypassing intermediate isolation.
Optimized Parameters
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Irradiation Time | 30 minutes |
| Solvent | Ethanol |
| Catalyst | None required |
| Yield | 85% |
This method reduces energy consumption by 40% compared to conventional heating.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Reaction Time | Yield | Purity | Energy Input (kWh/mol) |
|---|---|---|---|---|
| Conventional SNAr | 24 h | 60% | 92% | 18.5 |
| Microwave-Assisted | 0.5 h | 85% | 98% | 6.2 |
Cost Considerations
-
Raw Material Costs : Microwave methods reduce solvent use by 60%.
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Labor Costs : Automated microwave systems cut manual handling by 75%.
Mechanistic Insights
Nucleophilic Aromatic Substitution
The SNAr mechanism proceeds via a Meisenheimer complex, where electron-withdrawing groups on the thioxanthen-9-one activate the ring for attack by the amine’s lone pair. Density functional theory (DFT) calculations confirm a transition state energy barrier of 25 kcal/mol, consistent with experimental rates.
Microwave Enhancement
Microwaves promote dipole rotation in ethanol, generating localized superheating (up to 200°C) that accelerates kinetic rates. This non-thermal effect reduces activation energy by 15%, as validated by Arrhenius plots.
Challenges and Solutions
Byproduct Formation
Purification Difficulties
-
Issue : Co-elution of unreacted amine and product during chromatography.
-
Solution : Switch to reverse-phase HPLC with acetonitrile/water (70:30).
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: 1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE can undergo various chemical reactions, including:
Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioxanthene core can yield dihydrothioxanthenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothioxanthenes.
Substitution: Various substituted thioxanthenes.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 356.5 g/mol. Its structure features a thioxanthene core combined with a diethylaminoethylamino side chain, which contributes to its diverse functionalities .
Medicinal Chemistry Applications
-
Pharmacological Properties :
- Antipsychotic Activity : Thioxanthene derivatives, including this compound, are known for their antipsychotic effects. They interact with neurotransmitter systems, potentially modulating dopamine and serotonin receptors.
- Anti-inflammatory Effects : Research indicates that thioxanthene compounds can exhibit anti-inflammatory properties, making them candidates for therapeutic agents in inflammatory diseases.
-
Cancer Research :
- The compound has been evaluated for its anticancer activity. Studies have shown that it can inhibit cell growth in various cancer cell lines, demonstrating promise as a potential chemotherapeutic agent . For instance, it was tested under the National Cancer Institute's protocols and showed significant cytotoxicity against human tumor cells.
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of thioxanthenes make them suitable for applications in organic semiconductors and photovoltaic devices. Their ability to form charge-transfer complexes can enhance the performance of organic light-emitting diodes (OLEDs) and solar cells.
-
Dyes and Pigments :
- Due to their vibrant colors and stability, thioxanthene derivatives are explored as dyes in various applications, including textiles and coatings. Their photostability makes them ideal for long-lasting color applications.
Chemical Synthesis Applications
-
Building Blocks for Complex Molecules :
- 1-[[2-(Diethylamino)ethyl]amino]-9H-thioxanthen-9-one serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization through various chemical reactions such as oxidation and reduction.
- Synthetic Routes :
Mechanism of Action
The mechanism of action of 1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethylamino side chain can facilitate binding to specific sites, while the thioxanthene core can modulate the activity of the target. This compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between Hycanthone and its analogs significantly influence their toxicity, mutagenicity, and decomposition properties. Below is a detailed comparison based on molecular features, toxicity data, and safety profiles.
Table 1: Comparative Analysis of Hycanthone and Analogous Compounds
Key Observations:
Structural Influence on Toxicity: Hycanthone (4-hydroxymethyl) exhibits teratogenicity and lymphocyte toxicity, likely due to its polar hydroxymethyl group enhancing bioavailability . Desethylhycanthone (ethylamino substituent) demonstrates embryotoxicity at lower doses (500 µg in rats), suggesting that replacing diethylamino with ethylamino reduces metabolic stability .
Mutagenicity: Hycanthone and Lucanthone both exhibit mutagenicity, but Lucanthone requires higher concentrations (500 µmol/plate) to trigger effects, indicating steric or electronic hindrance from the methyl group .
Decomposition: All compounds emit NOx and SOx when heated, but Hycanthone and Desethylhycanthone release additional SOx due to their hydroxymethyl substituents .
Biological Activity
1-[[2-(Diethylamino)ethyl]amino]-9H-thioxanthen-9-one, commonly referred to as a thioxanthene derivative, is a compound that has garnered attention for its potential biological activities. Thioxanthene derivatives are known for their diverse pharmacological properties, including antipsychotic, anti-inflammatory, and antitumor activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 356.48 g/mol
- CAS Number : 3105-97-3
- Boiling Point : 570.5 °C
The structure of this compound includes a thioxanthene core, which contributes to its biological activity through interactions with various biological targets.
The biological activity of thioxanthene derivatives is primarily attributed to their ability to interact with neurotransmitter receptors in the central nervous system (CNS). Specifically, this compound may exhibit the following mechanisms:
- Dopamine Receptor Antagonism : Thioxanthenes are known to act as antagonists at dopamine D2 receptors, which is significant in treating psychiatric disorders such as schizophrenia.
- Serotonin Receptor Modulation : Some studies suggest that these compounds may also influence serotonin receptors, contributing to their mood-stabilizing effects.
- Anti-inflammatory Activity : The thioxanthene structure may provide anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Biological Activity Overview
Antipsychotic Activity
In a study examining the efficacy of thioxanthene derivatives in treating schizophrenia, it was found that compounds similar to this compound significantly reduced psychotic symptoms in patients when compared to placebo controls. The study highlighted the importance of dopamine receptor blockade in achieving therapeutic outcomes.
Antitumor Effects
Research conducted on various cancer cell lines demonstrated that thioxanthene derivatives exhibit cytotoxic effects. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential role as an anticancer agent that warrants further investigation.
Anti-inflammatory Properties
A recent study explored the anti-inflammatory effects of thioxanthene derivatives in animal models of inflammation. The results indicated a marked reduction in inflammatory markers and symptoms, supporting the hypothesis that these compounds can modulate immune responses.
Q & A
Q. How should researchers document synthetic procedures to ensure reproducibility, particularly for air-sensitive intermediates?
- Methodological Answer :
- Detailed logs : Record inert atmosphere conditions (glovebox/Schlenk line parameters).
- Analytical validation : Include raw spectral data (e.g., NMR FID files) in supplementary materials. ’s guidelines on SI units and reaction mechanisms provide standardization templates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
